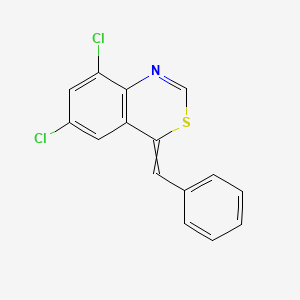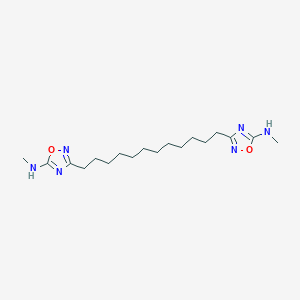![molecular formula C16H12N4O2S B12604476 1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione CAS No. 647826-51-5](/img/structure/B12604476.png)
1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pteridines Pteridines are known for their diverse biological activities and are often found in coenzymes and other biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation not only speeds up the reaction but also ensures a higher yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pteridine derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential role in biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Xanthines: Compounds like caffeine and theophylline, which are known for their stimulant and therapeutic properties.
Uniqueness
1,3-Dimethyl-7-phenylthieno[3,2-g]pteridine-2,4(1H,3H)-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its thieno[3,2-g]pteridine core structure differentiates it from other pteridine derivatives, making it a valuable compound for various scientific research applications .
Propiedades
Número CAS |
647826-51-5 |
|---|---|
Fórmula molecular |
C16H12N4O2S |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-phenylthieno[3,2-g]pteridine-2,4-dione |
InChI |
InChI=1S/C16H12N4O2S/c1-19-13-12(15(21)20(2)16(19)22)17-10-8-11(23-14(10)18-13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
JPFZWTSOMAOOOU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC3=C(C=C(S3)C4=CC=CC=C4)N=C2C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)
![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)
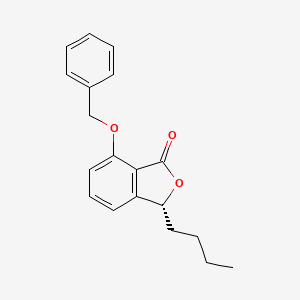

![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
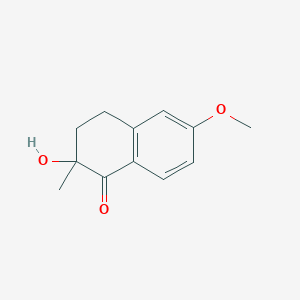

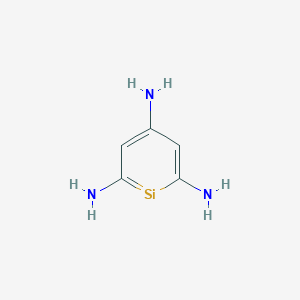
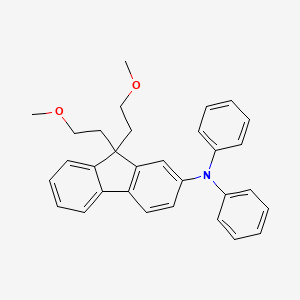
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)
